10alpha-Eudesm-4-en-11-ol
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Overview
Description
. These compounds are characterized by a structure based on the eudesmane skeleton, which is a common framework in many natural products.
Preparation Methods
The synthesis of 10alpha-Eudesm-4-en-11-ol involves several steps, including annulation, cycloaddition, intramolecular cyclization reactions, and transformations of natural sesquiterpenes . One of the synthetic routes starts from enone 101, leading to the formation of diones 95 and 96. The trans-fused dione 95 can be transformed into the cis-fused dione 96 using trimethyl orthoformate and a catalytic amount of acid in methanol. This transformation allows full stereocontrol on the C-5 bridgehead position .
Chemical Reactions Analysis
10alpha-Eudesm-4-en-11-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
10alpha-Eudesm-4-en-11-ol has several scientific research applications. It is found in a wide range of plant species and is used in medicine and as an insect repellent . The compound is also present in the secretion of termite soldiers, where it serves as a chemical weapon to defend the termite colony .
Mechanism of Action
The mechanism of action of 10alpha-Eudesm-4-en-11-ol involves its interaction with specific molecular targets and pathways. As a sesquiterpenoid, it can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
10alpha-Eudesm-4-en-11-ol is similar to other eudesmane sesquiterpenoids, such as selin-11-en-4alpha-ol, intermedeol, neointermedeol, paradisiol, and amiteol . These compounds share a common eudesmane skeleton but differ in their stereochemistry and functional groups. The uniqueness of this compound lies in its specific stereochemistry and the presence of an alcohol group at the 11th position .
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12?,15-/m0/s1 |
InChI Key |
WMOPMQRJLLIEJV-CVRLYYSRSA-N |
Isomeric SMILES |
CC1=C2CC(CC[C@@]2(CCC1)C)C(C)(C)O |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O |
Origin of Product |
United States |
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